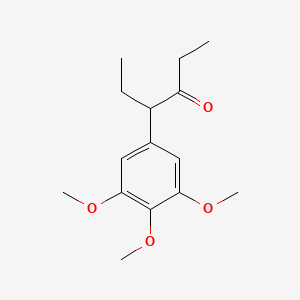
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- is an organic compound with the molecular formula C15H22O4. It is known for its unique structure, which includes a hexanone backbone substituted with a 3,4,5-trimethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method includes the use of a Grignard reagent, where 3,4,5-trimethoxybenzaldehyde reacts with a Grignard reagent derived from 1-bromohexane, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, potentially affecting biological pathways. The ketone group can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyacetophenone: Similar in structure but with an acetophenone backbone instead of a hexanone backbone.
3,4,5-Trimethoxybenzylamine: Contains a benzylamine group instead of a hexanone group.
Uniqueness
3-Hexanone, 4-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of a hexanone backbone and a trimethoxyphenyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6955-40-4 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
4-(3,4,5-trimethoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C15H22O4/c1-6-11(12(16)7-2)10-8-13(17-3)15(19-5)14(9-10)18-4/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
QBXJTIJLGPTTHB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















